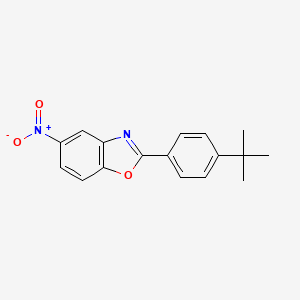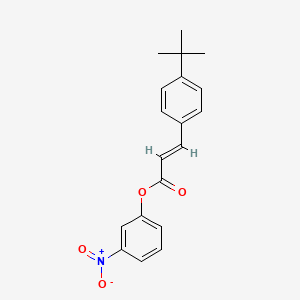![molecular formula C20H17ClN2O B5707501 4-chloro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide](/img/structure/B5707501.png)
4-chloro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is also known as GSK2330672, and its systematic name is 4-chloro-N-(3-(2-(pyridin-2-yl)ethyl)phenyl)benzamide.
Wirkmechanismus
The mechanism of action of 4-chloro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide involves the inhibition of specific enzymes and receptors that play a role in cancer, inflammation, and neurological disorders. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. It also inhibits the activity of the tumor necrosis factor alpha (TNF-α) receptor, which is involved in inflammation. In addition, it has been found to modulate the activity of the gamma-aminobutyric acid (GABA) receptor, which is involved in neurological disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-chloro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide have been studied in various in vitro and in vivo experiments. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It also reduces the production of pro-inflammatory cytokines in immune cells. In addition, it has been found to modulate the activity of the GABA receptor, which affects neurotransmission in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-chloro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide in lab experiments include its potential pharmacological properties and its ability to inhibit specific enzymes and receptors. However, the limitations include its low solubility in water and its potential toxicity in high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 4-chloro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide. These include further investigation of its pharmacological properties, optimization of its synthesis method, and development of novel analogs with improved solubility and potency. In addition, more studies are needed to understand its mechanism of action and its potential therapeutic applications in cancer, inflammation, and neurological disorders.
Synthesemethoden
The synthesis of 4-chloro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide involves the reaction between 4-chlorobenzoic acid and 3-(2-(pyridin-2-yl)ethyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified by column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide has been studied for its potential pharmacological properties in various scientific research applications. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. This compound has been found to inhibit the activity of certain enzymes and receptors that are involved in these diseases.
Eigenschaften
IUPAC Name |
4-chloro-N-[3-(2-pyridin-2-ylethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O/c21-17-10-8-16(9-11-17)20(24)23-19-6-3-4-15(14-19)7-12-18-5-1-2-13-22-18/h1-6,8-11,13-14H,7,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWFRJGYXOOKMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[3-(2-pyridin-2-ylethyl)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl {[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5707424.png)


![4'-[(1,3-benzodioxol-5-ylmethylene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5707449.png)
![N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B5707459.png)

![1-(2,5-dimethylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine](/img/structure/B5707469.png)
![1-[2-(2-biphenylyloxy)ethyl]pyrrolidine](/img/structure/B5707470.png)

![N-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5707491.png)

![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5707508.png)

![4-{2-[(2-ethylphenyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol](/img/structure/B5707523.png)